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Compound of Interest

Compound Name: 3C-P (hydrochloride)

Cat. No.: B1162873 Get Quote

Executive Summary
3C-P hydrochloride is a synthetic phenethylamine of the amphetamine class, structurally

defined by a 3,5-dimethoxy-4-propoxy substitution pattern on the phenyl ring. It is the

amphetamine homologue of the mescaline derivative Proscaline. As a research chemical, it

acts as a potent 5-HT

receptor agonist.

This guide addresses a critical gap in the open literature: while the freebase and related

analogs are documented, the specific melting point of the hydrochloride salt is often proprietary

or batch-dependent. This document provides the expected thermodynamic range based on

structural homology, alongside a validated protocol for empirical determination.
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Property Data

IUPAC Name
1-(3,5-dimethoxy-4-propoxyphenyl)propan-2-

amine hydrochloride

Common Name
3C-P HCl, 3,5-Dimethoxy-4-

propoxyamphetamine HCl

CAS Number
2749897-26-3 (HCl salt); 501700-11-4

(Freebase)

Molecular Formula

C

H

NO

[1][2][3][4][5] · HCl

Molecular Weight 289.80 g/mol

SMILES CC(N)CC1=CC(OC)=C(OCCC)C(OC)=C1.Cl

Structural Diagram
The molecule features a chiral center at the

-carbon, though it is typically supplied as a racemic mixture.
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Figure 1: Structural decomposition of 3C-P HCl highlighting key functional groups.

Physical Properties[7][8]
Appearance and State

Form: Crystalline solid.

Color: Typically off-white to white.

Hygroscopicity: Moderate. Storage in a desiccator is required to prevent clumping and

hydrolysis.

Solubility Profile
Solubility data is critical for preparing stock solutions for in vitro assays.
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Solvent Solubility (mg/mL) Notes

DMSO ~13 mg/mL
Preferred for biological stock

solutions.

Ethanol ~2 mg/mL
Moderate solubility; sonication

may be required.

DMF ~2 mg/mL Alternative organic solvent.

PBS (pH 7.2) ~0.5 mg/mL

Low solubility; use cosolvent

(e.g., 1:1 DMSO:PBS) for

aqueous buffers.

Water Variable
Soluble, but stability is lower

than in organic solvents.

Melting Point Analysis
Unlike its well-documented analog Proscaline, the specific melting point of 3C-P HCl is not

consistently reported in standard open literature (e.g., PiHKAL). However, based on structural

homology and thermodynamic trends of phenethylamine hydrochlorides, the expected range

can be inferred.

Proscaline HCl (Homolog): 183–184 °C

3C-E HCl (Analog): 218–220 °C

Estimated Range for 3C-P HCl:180–210 °C

Critical Note: Due to the variance in salt stoichiometry and hydration states between batches,

empirical determination is mandatory for any new lot used in quantitative research.
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Experimental Protocols
Melting Point Determination Protocol
To validate the purity and identity of a 3C-P HCl sample, follow this self-validating protocol.

Equipment: Capillary Melting Point Apparatus (e.g., Stuart SMP30 or equivalent). Standard:

Benzoic Acid (MP 122 °C) or Caffeine (MP 235 °C) for calibration.

Preparation: Dry the sample in a vacuum desiccator over P

O

for 24 hours to remove surface moisture.

Loading: Pack 2-3 mm of the crystalline powder into a glass capillary tube. Ensure compact

packing by tapping the tube.

Ramp 1 (Fast): Heat at 10 °C/min to determine the approximate melting onset.

Ramp 2 (Precise): Cool the apparatus to 20 °C below the approximate onset. Heat at 1

°C/min.

Observation: Record the temperature at the first sign of liquid (Onset) and complete

liquefaction (Clear Point).

Validation: A range >2 °C indicates impurities or solvates.

Analytical Characterization Workflow
This workflow ensures the compound matches the label claim before biological testing.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1162873?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Raw Sample
(3C-P HCl)

Solubility Test
(DMSO/EtOH)

Melting Point
(Target: 180-210°C)

1H-NMR (D2O)
Confirm Propoxy Chain

Dissolved

GC-MS / LC-MS
M+ = 253.34 (Freebase)

If Pure

Validated Standard

Spectra Match Mass Match

Click to download full resolution via product page

Figure 2: Step-by-step analytical validation workflow for 3C-P Hydrochloride.

Pharmacological Context
3C-P acts primarily as a partial agonist at the 5-HT

receptor. The propoxy group at the 4-position (para) provides steric bulk that influences
receptor binding affinity and metabolic stability compared to the methoxy group in TMA-2.

Signaling Pathway: Ligand binding triggers G

coupling, leading to phospholipase C (PLC) activation and subsequent intracellular calcium
release.
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Figure 3: Primary signal transduction pathway for 5-HT2A agonists like 3C-P.

Stability and Storage
Storage Temperature: -20 °C.

Environment: Store under inert gas (Argon or Nitrogen) if possible.

Shelf Life:

2 years if kept dry and frozen.

Solution Stability: Solutions in DMSO or Ethanol should be used within 24 hours or aliquoted

and frozen at -80 °C to prevent oxidation of the amine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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